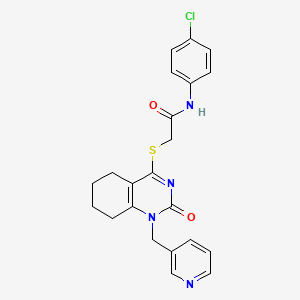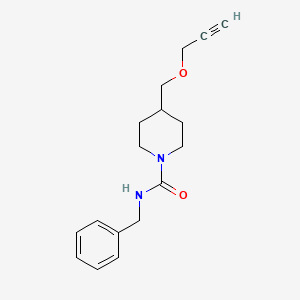![molecular formula C20H21N3O5S B2964186 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide CAS No. 903352-72-7](/img/structure/B2964186.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Sulfonamide derivatives have shown significant promise as anticancer agents. For instance, research has demonstrated the potential of certain sulfonamide compounds in inhibiting the hypoxia-inducible factor-1 (HIF-1) pathway, which is a common mechanism exploited by tumors to promote their own growth under low oxygen conditions. The structural modification of these compounds has led to improved water solubility and pharmacological properties, indicating their potential development as cancer therapeutics (Mun et al., 2012). Additionally, a novel synthetic sulfonamide, KCN1, has been shown to inhibit cell growth and induce cell cycle arrest in human pancreatic cancer cells, with in vivo studies confirming its anticancer efficacy in mice models (Wang et al., 2012).
Enzyme Inhibition
Sulfonamide compounds have been explored for their role in enzyme inhibition, providing insights into novel therapeutic targets. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the metabolism of tryptophan along the kynurenine pathway, which is implicated in several neurological disorders (Röver et al., 1997).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal properties of sulfonamide derivatives has led to the synthesis of novel compounds with significant activity against a range of pathogens. Studies have shown that certain sulfonamide derivatives exhibit potent in vitro anti-HIV and antifungal activities, offering a potential avenue for the development of new treatments for infectious diseases (Zareef et al., 2007).
Molecular Docking and Drug Design
The use of sulfonamide derivatives in molecular docking studies provides valuable insights into drug design, helping to identify key interactions that contribute to their therapeutic effects. For instance, novel thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated through docking studies, revealing their potential mechanism of action against Mycobacterium tuberculosis, which could inform the development of new antituberculosis drugs (Ghorab et al., 2017).
Eigenschaften
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-4-28-20-11-9-17(21-22-20)14-6-5-7-15(12-14)23-29(24,25)19-10-8-16(26-2)13-18(19)27-3/h5-13,23H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCDLSAQLQQKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
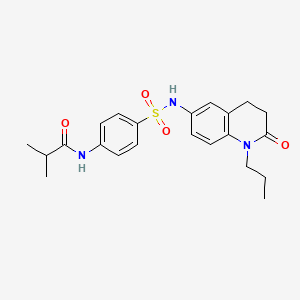
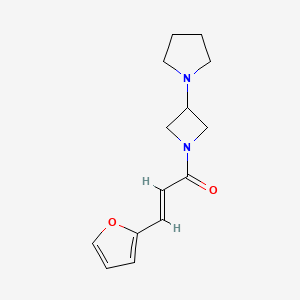
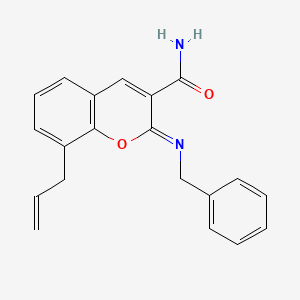
![4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2964106.png)
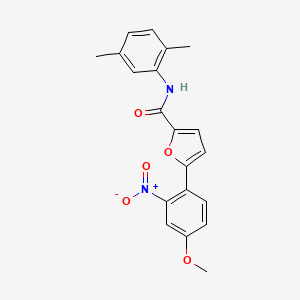
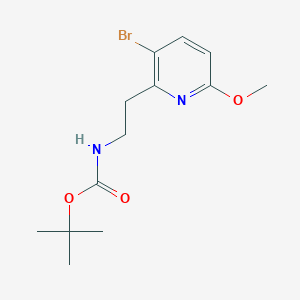
![2-Bromo-5-methylbenzo[d]thiazole](/img/structure/B2964111.png)

![5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2964114.png)
![2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2964118.png)
![2,4,5-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2964120.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2964122.png)
